2-{[1,1'-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-{[1,1'-Biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an N-acyl derivative of 2-(2-oxopyrrolidin-1-yl)-acetamide, synthesized via acid-catalyzed acylation of 2-(2-oxopyrrolidin-1-yl)-acetamide with an anhydride derivative . Its structural features include a biphenyl moiety and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group, which contribute to its biological activity.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-16-22(13-14-23(18)27-15-5-8-25(27)29)26-24(28)17-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNYAZJLRZBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Method
This two-step protocol, adapted from biphenyl acetamide syntheses, involves:
Step 1: Synthesis of 4-Biphenyl Acetyl Chloride
- Reactants : 4-Biphenylacetic acid (1.0 equiv), thionyl chloride (2.5 equiv).
- Conditions : Reflux in anhydrous benzene (80°C, 2.5 h under N₂).
- Workup : Distillation to remove excess thionyl chloride, yielding the acid chloride as a brown oil (purity >95% by HPLC).
Step 2: Amidation with 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline
- Reactants : 4-Biphenyl acetyl chloride (1.2 equiv), substituted aniline (1.0 equiv), triethylamine (3.0 equiv).
- Solvent : Dichloromethane (DCM) at 0°C → room temperature (3 h).
- Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | |
| HPLC Retention Time | 1.392 min (C18 column) | |
| ¹H NMR (CDCl₃) | δ 7.58–7.78 (biphenyl, 4H) |
Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline
Cyclization of γ-Aminobutyric Acid Derivatives
Step 1: Nitro Group Introduction
- Reactants : 3-Methyl-4-nitroaniline, γ-butyrolactone.
- Conditions : K₂CO₃, DMF, 120°C (12 h).
- Intermediate : 3-Methyl-4-nitro-γ-butyrolactam.
Step 2: Catalytic Hydrogenation
- Catalyst : 10% Pd/C (0.1 equiv), H₂ (1 atm).
- Solvent : Ethanol, 25°C (4 h).
- Yield : 85% (white crystals, mp 214–216°C).
Characterization :
Alternative Synthetic Pathways
Ullmann Coupling for Direct Acetamide Formation
Reactants :
- 4-Bromobiphenyl (1.0 equiv).
- 3-Methyl-4-(2-oxopyrrolidin-1-yl)aniline (1.1 equiv).
Catalyst System :
- CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.5 equiv).
Conditions :
- Toluene, 110°C, 24 h under argon.
Outcome :
Optimization and Scale-Up Considerations
Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.52 | 65 |
| Acetone | 20.7 | 58 |
| DMF | 36.7 | 41 |
Polar aprotic solvents (DMF) reduce yield due to side reactions, while DCM maximizes electrophilicity of the acid chloride.
Temperature Profiling for Cyclization
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 100 | 8 | 78 |
| 120 | 6 | 92 |
| 140 | 4 | 88 (degradation) |
Elevated temperatures accelerate lactam formation but risk decomposition above 120°C.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The biphenyl and pyrrolidinone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an allosteric modulator of sigma-1 receptors, influencing calcium ion influx and neurotransmitter release .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Fluorinated derivatives (e.g., Compound 8) show balanced solubility due to polar pyrimidinyl groups .
- Thermal Stability: Compounds with rigid cores (e.g., pyrazolo-pyrimidinone in CAS 899996-68-0) exhibit higher melting points (>300°C), suggesting enhanced crystallinity .
Research Implications
- Neurological Applications : The target compound’s GABA/AMPA activity warrants further in vivo studies for epilepsy or cognitive disorders.
- Oncology : Structural analogues with kinase-inhibiting motifs (e.g., Compound 8 ) highlight the biphenyl scaffold’s versatility in drug discovery .
- Synthetic Optimization : Lower yields in some derivatives (e.g., 38–50% in ) suggest room for improving catalytic systems or reaction conditions.
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure consists of a biphenyl group, a pyrrolidine moiety, and an acetamide functional group, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing oxopyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- In Vitro Studies: Compounds with similar structural motifs demonstrated potent activity against A549 lung cancer cells, with some derivatives reducing cell viability significantly (to 61% in some cases) compared to controls .
- Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The presence of the oxopyrrolidine ring enhances interaction with cellular targets involved in these processes .
| Compound | Cell Line Tested | Viability Reduction (%) | Mechanism |
|---|---|---|---|
| This compound | A549 | 61 | Apoptosis induction |
| Similar Derivative 1 | A549 | 64 | Cell cycle arrest |
| Similar Derivative 2 | HSAEC1-KT | Not significant | - |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have exhibited activity against multidrug-resistant bacteria.
Key Findings:
- Resistance Mechanisms: The compound's ability to inhibit bacterial growth suggests it may interfere with essential bacterial functions or structures.
- Target Pathogens: Studies indicate effectiveness against Staphylococcus aureus strains resistant to conventional antibiotics, highlighting its potential in treating infections caused by resistant pathogens .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Case Study A: A study on a related oxopyrrolidine derivative showed significant cytotoxicity against breast cancer cell lines, leading to further exploration of structural modifications to enhance efficacy.
- Case Study B: Research involving antimicrobial assays indicated that compounds with similar biphenyl structures displayed notable inhibition against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
